molecular formula C9H10N4O B3137770 (1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide CAS No. 4404-31-3

(1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B3137770
CAS No.: 4404-31-3
M. Wt: 190.20 g/mol
InChI Key: FCDQRWUPXDEQQT-UHFFFAOYSA-N
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Description

(1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide is a chemical compound that features a benzimidazole ring, which is a common structural motif in many biologically active molecules. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide typically involves the formation of the benzimidazole ring followed by the introduction of the ethanimidamide moiety. Common synthetic routes may include:

    Cyclization Reactions: Starting from o-phenylenediamine and carboxylic acids or their derivatives to form the benzimidazole core.

    Amidation Reactions: Introducing the ethanimidamide group through reactions with appropriate amines and aldehydes or nitriles.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to various oxidized derivatives.

    Reduction: Reduction reactions could modify the ethanimidamide group, potentially converting it to different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce alkyl or aryl groups onto the benzimidazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors or receptor ligands. This compound could be investigated for similar applications.

Medicine

Medicinally, compounds with benzimidazole cores are explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating infections, cancer, or other diseases.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with DNA, proteins, or enzymes, disrupting their normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-aminobenzimidazole: A derivative with an amino group, often used in medicinal chemistry.

    N-methylbenzimidazole: Another derivative with a methyl group, showing different reactivity and properties.

Uniqueness

(1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide is unique due to the presence of the ethanimidamide group, which may confer distinct biological or chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-9(12-14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6,14H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDQRWUPXDEQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694343
Record name (1H-Benzimidazol-1-yl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4404-31-3
Record name (1H-Benzimidazol-1-yl)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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